Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C21H29NO4. This compound is known for its unique structural features, which include a piperidine ring, a benzoate ester, and a dimethylpropanoyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring and the ester group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar in structure but lacks the piperidine and dimethylpropanoyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the piperidine ring.
Ethyl 4-(acetylamino)benzoate: Has an acetyl group instead of the dimethylpropanoyl group.
Uniqueness
Ethyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its combination of a piperidine ring, a benzoate ester, and a dimethylpropanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 4-[[1-(2,2-dimethylpropanoyl)piperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-5-26-18(24)15-6-8-16(9-7-15)21-17(23)14-10-12-22(13-11-14)19(25)20(2,3)4/h6-9,14H,5,10-13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNMJUWJROIEAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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